Cas no 568555-78-2 (<br>2-Chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrol-3-y l}-ethanone)
![<br>2-Chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrol-3-y l}-ethanone structure](https://ja.kuujia.com/scimg/cas/568555-78-2x500.png)
<br>2-Chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrol-3-y l}-ethanone 化学的及び物理的性質
名前と識別子
-
- <br>2-Chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrol-3-y l}-ethanone
- Z56911906
- 2-chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one
- 2-CHLORO-1-(2,5-DIMETHYL-1-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-1H-PYRROL-3-YL)ETHAN-1-ONE
- SMR000370508
- CS-0220083
- BDBM68156
- SR-01000042863-1
- 2-chloro-1-[2,5-dimethyl-1-(3-morpholinosulfonylphenyl)pyrrol-3-yl]ethanone
- 2-Chloro-1-(2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrol-3-yl)-ethanone
- 2-Chloro-1-(2,5-dimethyl-1-(3-(morpholinosulfonyl)phenyl)-1H-pyrrol-3-yl)ethanone
- 2-chloro-1-[2,5-dimethyl-1-(3-morpholin-4-ylsulfonylphenyl)pyrrol-3-yl]ethanone
- 568555-78-2
- 2-chloro-1-[2,5-dimethyl-1-[3-(4-morpholinylsulfonyl)phenyl]-3-pyrrolyl]ethanone
- SR-01000042863
- 2-Chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrol-3-yl}-ethanone
- MFCD03982015
- CHEMBL1573909
- G56257
- HMS2659B12
- MLS000775626
- EN300-05726
- cid_2366620
- AKOS027439593
- 2-chloranyl-1-[2,5-dimethyl-1-(3-morpholin-4-ylsulfonylphenyl)pyrrol-3-yl]ethanone
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- MDL: MFCD03982015
- インチ: InChI=1S/C18H21ClN2O4S/c1-13-10-17(18(22)12-19)14(2)21(13)15-4-3-5-16(11-15)26(23,24)20-6-8-25-9-7-20/h3-5,10-11H,6-9,12H2,1-2H3
- InChIKey: AQGQGXJINFPOMP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 396.0910560Da
- どういたいしつりょう: 396.0910560Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 603
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 77Ų
<br>2-Chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrol-3-y l}-ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB315174-250 mg |
2-Chloro-1-(2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrol-3-yl)-ethanone; . |
568555-78-2 | 250 mg |
€455.50 | 2023-07-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290753-1g |
2-Chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1h-pyrrol-3-yl}ethan-1-one |
568555-78-2 | 98% | 1g |
¥15119.00 | 2024-05-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290753-50mg |
2-Chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1h-pyrrol-3-yl}ethan-1-one |
568555-78-2 | 98% | 50mg |
¥2738.00 | 2024-05-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290753-500mg |
2-Chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1h-pyrrol-3-yl}ethan-1-one |
568555-78-2 | 98% | 500mg |
¥11793.00 | 2024-05-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290753-100mg |
2-Chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1h-pyrrol-3-yl}ethan-1-one |
568555-78-2 | 98% | 100mg |
¥5076.00 | 2024-05-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290753-2.5g |
2-Chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1h-pyrrol-3-yl}ethan-1-one |
568555-78-2 | 98% | 2.5g |
¥25358.00 | 2024-05-08 | |
Chemenu | CM480552-1g |
2-chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one |
568555-78-2 | 95%+ | 1g |
$*** | 2023-03-30 | |
Enamine | EN300-05726-5g |
2-chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one |
568555-78-2 | 98% | 5g |
$1737.0 | 2023-11-13 | |
1PlusChem | 1P00IALL-100mg |
2-chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one |
568555-78-2 | 95% | 100mg |
$280.00 | 2025-02-28 | |
Enamine | EN300-05726-0.05g |
2-chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one |
568555-78-2 | 98% | 0.05g |
$128.0 | 2023-11-13 |
<br>2-Chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrol-3-y l}-ethanone 関連文献
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
<br>2-Chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrol-3-y l}-ethanoneに関する追加情報
Introduction to 2-Chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrol-3-yl}-ethanone (CAS No. 568555-78-2)
The compound 2-Chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrol-3-yl}-ethanone, identified by its CAS number 568555-78-2, represents a significant advancement in the field of medicinal chemistry and pharmacological research. This intricate molecular structure, characterized by a chlorinated ketone moiety linked to a pyrrole ring substituted with a morpholine-4-sulfonylphenyl group, has garnered considerable attention due to its potential therapeutic applications and structural complexity.
At the core of this compound's appeal lies its multifaceted chemical framework. The presence of a chloro group enhances electrophilicity, making it a valuable intermediate in the synthesis of more complex molecules. The pyrrole ring, a heterocyclic aromatic system, is known for its stability and biological relevance, often serving as a scaffold in drug design. Furthermore, the morpholine-4-sulfonyl substituent introduces both polar and basic characteristics, which can modulate interactions with biological targets. This combination of features positions the compound as a promising candidate for further exploration in medicinal chemistry.
In recent years, the pharmaceutical industry has witnessed a surge in interest for molecules incorporating morpholine derivatives due to their versatility and efficacy. Morpholine-based structures have been extensively studied for their roles in central nervous system (CNS) drugs, cardiovascular agents, and anti-inflammatory medications. The specific modification of the phenyl ring with a sulfonyl group enhances binding affinity and metabolic stability, making it an attractive feature for drug development. The 2-Chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrol-3-yl}-ethanone (CAS No. 568555-78-2) exemplifies this trend by integrating these pharmacophoric elements into a single entity.
The synthesis of this compound involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include the formation of the pyrrole ring via cyclization reactions and subsequent functionalization with the morpholine moiety through nucleophilic substitution or condensation techniques. The introduction of the chloro group at the 2-position is typically achieved via chlorination reactions, which can be selectively performed under controlled conditions to avoid over-chlorination or side reactions.
The structural complexity of 2-Chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrol-3-yl}-ethanone (CAS No. 568555-78-2) necessitates advanced analytical techniques for characterization. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is indispensable for elucidating its molecular structure. Mass spectrometry (MS) provides confirmatory data on molecular weight and fragmentation patterns, while X-ray crystallography offers high-resolution insights into its three-dimensional conformation. These methodologies collectively ensure that researchers have a comprehensive understanding of the compound's identity and purity.
One of the most compelling aspects of this compound is its potential as a precursor in the development of novel therapeutics. The pyrrole-morpholine scaffold has been implicated in various biological pathways, including enzyme inhibition and receptor binding. For instance, derivatives of this structure have shown promise in targeting enzymes such as cyclooxygenases (COX) or phosphodiesterases (PDEs), which are pivotal in inflammatory and cardiovascular diseases. The chloro group further enhances its utility by allowing selective modifications at different positions, enabling fine-tuning of pharmacological properties.
Recent studies have begun to explore the pharmacokinetic profile of related compounds incorporating morpholine derivatives. These investigations have revealed that such structures exhibit favorable solubility profiles and moderate metabolic stability, making them suitable candidates for oral administration. Additionally, computational modeling techniques have been employed to predict binding affinities and interactions with biological targets, providing valuable insights into their potential therapeutic efficacy.
The role of computational chemistry in understanding the behavior of complex molecules like 2-Chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrol-3-yl}-ethanone (CAS No. 568555-78-2) cannot be overstated. Molecular dynamics simulations allow researchers to visualize how the compound interacts with proteins or other biomolecules at an atomic level. Quantum mechanical calculations provide energy profiles for various reaction pathways, aiding in synthetic planning. These computational tools complement experimental data by offering predictive insights that would be otherwise challenging to obtain through traditional methods alone.
In conclusion,2-Chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrol-3-y l}-ethanone (CAS No. 568555-78) stands as a testament to the ingenuity of modern medicinal chemistry. Its intricate structure combines multiple pharmacophoric elements that make it a versatile scaffold for drug discovery efforts aimed at treating various diseases ranging from neurological disorders to chronic inflammatory conditions. As research continues to uncover new applications for this compound,its significance in pharmaceutical development is poised to grow further, solidifying its place as a cornerstone molecule in medicinal chemistry innovation.
568555-78-2 (<br>2-Chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrol-3-y l}-ethanone) 関連製品
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